Ethyl (1S,2R,5R)-4-oxo-3,8-diazabicyclo[3.2.1]octane-2-carboxylate
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Overview
Description
rac-ethyl (1R,2S,5S)-4-oxo-3,8-diazabicyclo[3.2.1]octane-2-carboxylate: is a compound that belongs to the family of diazabicyclo compounds. These compounds are known for their unique bicyclic structure, which often imparts interesting chemical and biological properties. The compound’s structure includes a diazabicyclo[3.2.1]octane core, which is a common scaffold in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-ethyl (1R,2S,5S)-4-oxo-3,8-diazabicyclo[3.2.1]octane-2-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions: rac-ethyl (1R,2S,5S)-4-oxo-3,8-diazabicyclo[3.2.1]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds.
Scientific Research Applications
rac-ethyl (1R,2S,5S)-4-oxo-3,8-diazabicyclo[3.2.1]octane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as a precursor to pharmacologically active compounds.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-ethyl (1R,2S,5S)-4-oxo-3,8-diazabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride: This compound has a similar bicyclic structure but differs in the functional groups attached to the core.
8-azabicyclo[3.2.1]octane derivatives: These compounds share the same core structure but have different substituents, leading to variations in their chemical and biological properties.
Uniqueness: rac-ethyl (1R,2S,5S)-4-oxo-3,8-diazabicyclo[3.2.1]octane-2-carboxylate is unique due to its specific functional groups and stereochemistry, which impart distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H14N2O3 |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
ethyl (1S,2R,5R)-4-oxo-3,8-diazabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-2-14-9(13)7-5-3-4-6(10-5)8(12)11-7/h5-7,10H,2-4H2,1H3,(H,11,12)/t5-,6+,7+/m0/s1 |
InChI Key |
CMPCSAHAKWAZGM-RRKCRQDMSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H]2CC[C@@H](N2)C(=O)N1 |
Canonical SMILES |
CCOC(=O)C1C2CCC(N2)C(=O)N1 |
Origin of Product |
United States |
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